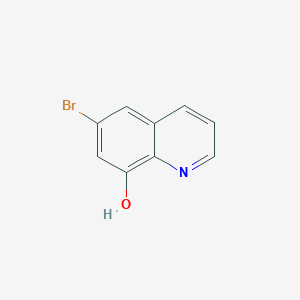

6-Bromoquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUJTAIQEBHAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327642 | |

| Record name | 6-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139399-64-7 | |

| Record name | 6-Bromo-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinolin-8-ol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromoquinolin-8-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of compounds renowned for their diverse biological activities. This document delves into its chemical and physical properties, molecular structure, synthesis, and key applications, offering field-proven insights for its use in research and development.

Core Molecular and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₆BrNO.[1] Its structure consists of a quinoline ring system brominated at the 6-position with a hydroxyl group at the 8-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 138-139 °C | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | 2-8°C, under nitrogen | [2] |

Note: Some properties, such as boiling point and density, are often predicted and should be confirmed experimentally.

Molecular Structure and Spectroscopic Analysis

The unique arrangement of the bromine atom and the hydroxyl group on the quinoline scaffold dictates the molecule's electronic properties and its interactions with biological targets.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted and Analog-Based)

Mass Spectrometry: The predicted mass spectrum for this compound shows a molecular ion peak [M+H]⁺ at m/z 223.97057.[3] The presence of a bromine atom will result in a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically below 800 cm⁻¹).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinoline ring. The carbons attached to the bromine and hydroxyl groups will show characteristic shifts.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the demethylation of its precursor, 6-bromo-8-methoxyquinoline. This reaction is typically achieved using a strong acid, such as hydrobromic acid (HBr).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Demethylation of 6-Bromo-8-methoxyquinoline

This protocol is based on established procedures for aryl methyl ether cleavage.[5]

Materials:

-

6-Bromo-8-methoxyquinoline

-

48% Hydrobromic acid (HBr)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-bromo-8-methoxyquinoline.

-

Addition of HBr: Carefully add an excess of 48% hydrobromic acid to the flask.

-

Reflux: Heat the reaction mixture to reflux (typically around 120-130°C) and maintain for several hours (e.g., 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Self-Validation: The purity and identity of the final product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The presence of a bromine atom at the 6-position and a hydroxyl group at the 8-position makes this compound a versatile building block for the synthesis of novel therapeutic agents.[8]

Anticancer Potential

Numerous studies have demonstrated the anticancer activity of bromo- and hydroxy-substituted quinolines.[9] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.[10] The 8-hydroxyquinoline moiety is a known metal chelator, and this property can be exploited to disrupt metal homeostasis in cancer cells, leading to cytotoxicity.[11] Derivatives of this compound are promising candidates for evaluation as anticancer agents.[6][8]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its antibacterial and antifungal properties.[4] Bromo-substituted quinolines have also been investigated for their antimicrobial efficacy.[12] Therefore, this compound and its derivatives are of significant interest for the development of new antimicrobial drugs to combat resistant pathogens.[8][10]

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[13][14]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[13][14]

-

Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.[13][14]

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[14]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[14]

-

Inhalation: If inhaled, move the person to fresh air.[14]

-

Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if you feel unwell.[14]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[14]

-

For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[2]

Conclusion

This compound is a valuable heterocyclic compound with a promising future in drug discovery and materials science. Its unique chemical structure provides a versatile platform for the synthesis of novel molecules with potent biological activities. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this intriguing molecule. Further exploration of its biological activities and the development of its derivatives are warranted to fully unlock its therapeutic potential.

References

- Thermo Fisher Scientific. (2024).

-

PubChem. 6-bromoquinoline. National Center for Biotechnology Information. Available from: [Link]

- Thermo Fisher Scientific. (2025).

- MedChemExpress. (2025).

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4078.

-

PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

- BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.

-

NIST. Quinoline, 6-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

-

PubChemLite. This compound (C9H6BrNO). Available from: [Link]

- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5043.

- BenchChem. (2025). 6-Bromoquinoline-8-carbonitrile chemical properties.

-

NIST. Quinoline, 6-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

- PYG Lifesciences. (2025). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 844-852.

- El-Gohary, N. S., & Shaaban, M. I. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(9), 4163-4169.

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

- BenchChem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

-

PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

-

University of Colorado Boulder. Department of Chemistry and Biochemistry. Infrared Spectroscopy. Available from: [Link]

- Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h).

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available from: [Link]

- BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.

- PubMed. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Heterocyclic Chemistry, 21(3), 693-696.

- BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)

-

ResearchGate. What demethylating reagent do you suggest? Available from: [Link]

- The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 7, 51333-51340.

-

Chem-Station. (2024). O-Demethylation. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mmbio.byu.edu [mmbio.byu.edu]

- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 139399-64-7 [smolecule.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physical Characteristics of 6-Bromo-8-Hydroxyquinoline

Abstract: This technical guide provides a comprehensive overview of the physical characteristics of 6-bromo-8-hydroxyquinoline. In light of the limited publicly available experimental data for this specific isomer, this document establishes a predictive and comparative framework grounded in the known properties of closely related bromo-substituted 8-hydroxyquinoline analogs. It offers detailed, field-proven methodologies for the experimental determination of key physical properties, including melting point, solubility, and spectroscopic signatures (UV-Vis, IR, and NMR). This guide is intended for researchers, scientists, and drug development professionals, providing both a summary of existing knowledge and a practical manual for the empirical characterization of this compound.

Introduction and Context

8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their potent biological activities and metal-chelating properties.[1][2] The introduction of a bromine substituent onto the quinoline scaffold can significantly modulate these properties, influencing factors such as lipophilicity, metabolic stability, and target-binding affinity. While isomers such as 5-bromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline are well-documented, 6-bromo-8-hydroxyquinoline remains a less-characterized member of this family. The synthesis of its methylated derivative, 6-bromo-8-methoxyquinoline, confirms its existence as a stable chemical entity.[3] This guide aims to bridge the current knowledge gap by providing a robust framework for its physical characterization.

General Physicochemical Properties: A Comparative Analysis

| Property | 5-Bromo-8-hydroxyquinoline | 7-Bromo-8-hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline | 6-Bromo-8-hydroxyquinoline (Predicted) |

| CAS Number | 1198-14-7[4] | 521-74-4 (for 5,7-dibromo) | 521-74-4 | Not assigned |

| Molecular Formula | C₉H₆BrNO[4] | C₉H₆BrNO | C₉H₅Br₂NO | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol [4] | 224.05 g/mol | 302.95 g/mol | 224.05 g/mol |

| Appearance | White to orange to green powder/crystal[5] | - | White to light orange to yellow powder/crystal | Likely a crystalline solid, color may vary from off-white to yellow. |

| Melting Point | 127 °C[4] | 138-139 °C[6] | 197-203 °C | Expected to be a distinct value, likely between that of the 5- and 7-bromo isomers. |

| Solubility | Soluble in many organic solvents. | Soluble in many organic solvents. | Soluble in concentrated acid, benzene, ether, and carbon disulfide; ethanol-soluble; almost insoluble in water and dilute acid. | Predicted to be soluble in polar aprotic and some polar protic organic solvents; likely poorly soluble in water. |

Experimental Protocols for Physical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of 6-bromo-8-hydroxyquinoline.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 6-bromo-8-hydroxyquinoline sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point of the sample.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Profile Determination

Understanding the solubility of 6-bromo-8-hydroxyquinoline is crucial for its use in synthesis, purification, and formulation. A qualitative assessment can be followed by a quantitative determination using the shake-flask method.[7]

Protocol: Qualitative Solubility Assessment

-

Sample Preparation: Place approximately 10 mg of 6-bromo-8-hydroxyquinoline into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in small portions.

-

Observation: After each addition, vortex or shake the tube vigorously. Observe if the solid dissolves completely.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

-

Equilibration: Add an excess amount of 6-bromo-8-hydroxyquinoline to a known volume of the desired solvent in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifugation can be used to accelerate the separation of the solid from the supernatant.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

Workflow for Solubility Assessment

Caption: Systematic workflow for solubility assessment.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 6-bromo-8-hydroxyquinoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 6-bromo-8-hydroxyquinoline is expected to show characteristic absorption bands arising from π → π* transitions within the quinoline aromatic system.

Predicted Spectral Features: Based on the UV spectrum of 8-hydroxyquinoline, which exhibits absorption maxima around 250 nm and 300-320 nm, the spectrum of 6-bromo-8-hydroxyquinoline is expected to show similar absorption bands. The bromo substituent may cause a slight bathochromic (red) shift in these maxima.

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of 6-bromo-8-hydroxyquinoline in a UV-grade solvent (e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Spectrum Acquisition: Place the sample solution in the spectrophotometer and record the absorbance from approximately 200 to 500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted Spectral Features:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): A series of sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 6-bromo-8-hydroxyquinoline sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 6-bromo-8-hydroxyquinoline. The predicted chemical shifts are based on the known spectra of 6-bromoquinoline and 8-hydroxyquinoline.

Predicted ¹H NMR Spectral Features (in CDCl₃):

-

The spectrum is expected to show distinct signals for the aromatic protons. The proton at position 7 will likely appear as a singlet or a narrow doublet. The protons on the pyridine ring (H-2, H-3, H-4) will show characteristic coupling patterns. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

-

The spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbon bearing the bromine (C-6) and the carbon bearing the hydroxyl group (C-8) will be significantly shifted compared to unsubstituted quinoline.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 6-bromo-8-hydroxyquinoline for ¹H NMR (or 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of approximately -1 to 12 ppm.

-

Use a standard one-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of approximately 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence. A longer relaxation delay and a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the acquired data using a Fourier transform. Phase and baseline correct the spectra and reference the chemical shifts to the TMS signal (0.00 ppm).

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-bromo-8-hydroxyquinoline is not available. However, based on the data for related compounds such as 6-bromoquinoline and 8-hydroxyquinoline, the following precautions should be taken:

-

Hazard Classification: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While direct experimental data on the physical characteristics of 6-bromo-8-hydroxyquinoline are limited, this guide provides a comprehensive framework for its characterization. Through comparative analysis with its isomers and the application of standardized experimental protocols, researchers can systematically determine its physical properties. The predictive spectral information and detailed methodologies outlined herein serve as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and application of novel 8-hydroxyquinoline derivatives, fostering further research and development in this important class of compounds.

References

- Ökten, S., Çakmak, O., & Erenler, R. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

- ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.

- BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.

- Sigma-Aldrich. (2024).

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Fisher Scientific. (n.d.). CAS RN 1198-14-7.

- Thermo Fisher Scientific. (2025).

- MedChemExpress. (2025).

- Dore, T. M., et al. (2009). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society.

- TCI Chemicals. (n.d.). 5,7-Dibromo-8-hydroxyquinoline | 521-74-4.

- ResearchGate. (2023). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.

- ChemBK. (n.d.). 5-bromo-8-hydroxyquinoline.

- BenchChem. (2025).

- ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565).

- Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.

- ChemicalBook. (n.d.). 5,7-DIBROMO-8-HYDROXYQUINOLINE(521-74-4) IR Spectrum.

- ChemicalBook. (n.d.). 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum.

- ChemBK. (n.d.). 5-bromo-8-hydroxyquinoline - Physico-chemical Properties.

- Wikipedia. (n.d.). 8-Hydroxyquinoline.

- SciSpace. (2014).

- NIST. (n.d.). 8-Hydroxyquinoline - the NIST WebBook.

- TCI AMERICA. (n.d.). 5-Bromo-8-hydroxyquinoline 1198-14-7.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.

- BenchChem. (2025). 6-Bromoquinoline-8-carbonitrile chemical properties.

- ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) IR Spectrum.

- MDPI. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- ChemicalBook. (n.d.). 8-Hydroxyquinoline.

- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.

- Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY.

- ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together....

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 29922229 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Bromoquinolin-8-ol molecular weight and formula

An In-Depth Technical Guide to 6-Bromoquinolin-8-ol

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications, grounded in authoritative scientific principles.

Introduction and Core Properties

This compound is a heterocyclic compound belonging to the 8-hydroxyquinoline (8-HQ) family. The 8-HQ scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and presence in numerous biologically active molecules.[1][2] The introduction of a bromine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, significantly enhancing its utility as a versatile building block in the development of novel therapeutics and functional materials.[2]

Key Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [3] |

| Molecular Weight | 224.05 g/mol | [3] |

| CAS Number | 139399-64-7 | [3] |

| IUPAC Name | This compound | |

| Synonyms | 6-Bromo-8-quinolinol, 8-Quinolinol, 6-bromo- | [3] |

| Melting Point | 138-139 °C | [3] |

| Boiling Point | 363.2 ± 22.0 °C (Predicted) | [3] |

| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [3] |

Molecular Structure

The structure of this compound features a quinoline ring system with a hydroxyl group at position 8 and a bromine atom at position 6. This specific arrangement is critical to its chemical reactivity and biological function.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound can be effectively achieved via the demethylation of its precursor, 6-Bromo-8-methoxyquinoline. This reaction is a classic example of an ether cleavage, a fundamental transformation in organic synthesis.

Synthetic Workflow: Ether Demethylation

The choice of a strong acid like hydrobromic acid (HBr) is crucial for this transformation. HBr serves a dual purpose: the proton (H⁺) protonates the ether oxygen, making it a better leaving group, and the bromide ion (Br⁻) acts as the nucleophile to cleave the methyl-oxygen bond. The high temperature (reflux) provides the necessary activation energy for the reaction to proceed efficiently.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.[3] It is designed to be self-validating, with clear steps for reaction, work-up, and purification.

Materials:

-

6-Bromo-8-methoxyquinoline

-

48% Hydrobromic acid (HBr) solution

-

2M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge a round-bottom flask with 6-Bromo-8-methoxyquinoline (1.0 eq) and 48% HBr solution (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.

-

Heating: Stir the mixture and heat to 145 °C. Maintain this temperature under reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 2M NaOH solution until the pH of the mixture is neutral (pH ≈ 7).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable compound in several scientific domains.

Medicinal Chemistry and Drug Discovery

The 8-hydroxyquinoline core is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, antifungal, and anti-neurodegenerative properties.[1][4] These activities are often attributed to the scaffold's ability to chelate essential metal ions, thereby disrupting critical biological processes in pathogens or cancer cells.[2] The bromine atom at the C-6 position allows for the strategic development of new derivatives through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of structure-activity relationships (SAR) by introducing diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2][5]

Material Science and Analytical Chemistry

Beyond medicine, 8-hydroxyquinoline derivatives are utilized as fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs).[4] The bromo-substituent can be used to tune the electronic properties of the molecule or to anchor it to polymer backbones, facilitating the creation of advanced functional materials.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 8-Hydroxyquinoline and 6-Bromoquinoline should be used to guide handling procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]

References

-

Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

-

Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Skraup Synthesis of 6-Bromoquinoline

This guide provides a comprehensive technical overview for the synthesis of 6-bromoquinoline, a valuable building block in medicinal chemistry, via the Skraup reaction.[1] Intended for researchers, scientists, and drug development professionals, this document details the reaction mechanism, offers step-by-step experimental protocols, and discusses critical process parameters and safety considerations.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a cornerstone in the development of synthetic pharmaceuticals and are present in numerous natural products with a wide array of biological activities.[1][2] The 6-bromoquinoline scaffold, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, making its efficient and reliable synthesis a topic of significant interest.[1][3]

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a fundamental and widely utilized method for constructing the quinoline ring system.[1][4] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][5]

The Skraup Synthesis: Mechanism and Rationale

The Skraup reaction is a powerful tool for the synthesis of quinolines, proceeding through a series of well-established steps.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall reaction for the synthesis of 6-bromoquinoline from 4-bromoaniline is as follows:

4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline [1]

The key mechanistic steps are:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][6] This is a critical initiation step, as acrolein is the electrophilic partner in the subsequent reaction.

-

Michael Addition: The amino group of 4-bromoaniline performs a conjugate (Michael) addition to the acrolein.[1][5] This nucleophilic attack forms a β-anilinopropionaldehyde intermediate.

-

Cyclization: The intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution. This ring-closing step forms a dihydroquinoline derivative.[1]

-

Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic 6-bromoquinoline.[1] An oxidizing agent is required to facilitate this aromatization.

The Role of the Oxidizing Agent

A variety of oxidizing agents can be employed in the Skraup synthesis. Historically, arsenic acid was used, which resulted in a less violent reaction compared to nitrobenzene.[4][7] However, due to the toxicity of arsenic compounds, other oxidizing agents are now more common. Nitrobenzene can serve as both a solvent and the oxidizing agent.[4] In some cases, concentrated sulfuric acid at high temperatures can also facilitate the final oxidation step.[1]

Experimental Protocol: Synthesis of 6-Bromoquinoline

This section provides a detailed, step-by-step methodology for the synthesis of 6-bromoquinoline.

Materials and Equipment

-

4-Bromoaniline

-

Anhydrous glycerol

-

Concentrated sulfuric acid (H₂SO₄)

-

Oxidizing agent (e.g., arsenic acid or nitrobenzene)

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Reaction Setup and Procedure

-

Initial Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine 4-bromoaniline, concentrated sulfuric acid, and the chosen oxidizing agent.[1]

-

Heating: With stirring, heat the mixture to 140-145°C.[1][8]

-

Glycerol Addition: Once the temperature has stabilized, add anhydrous glycerol dropwise from the dropping funnel over a period of time, ensuring the reaction temperature is maintained.[1] The reaction is exothermic, and careful control of the addition rate is crucial to prevent the reaction from becoming too vigorous.[5][9]

-

Reaction Time: After the glycerol addition is complete, continue to heat the mixture for approximately 3 hours.[1][8]

Work-up and Purification

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralization: Slowly and cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is between 6 and 7.[8] This step should be performed with external cooling to manage the heat generated.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes).[1] Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[1] Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.[1]

-

Purification: The crude product, which is typically a black solid, can be further purified by vacuum distillation.[8] Collect the fraction that boils at 150-155°C under a vacuum of ≤15mmHg.[8] The purity of the final product should be assessed by methods such as HPLC.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | [1] |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent | [1] |

| Reaction Temperature | 140-145°C | [1][8] |

| Reaction Time | 3 hours | [1][8] |

| Crude Purity (before distillation) | ~87.3% | [8] |

| Final Purity (after distillation) | >98% | [8] |

| Distillation Conditions | 150-155°C / ≤15mmHg | [8] |

Safety Considerations and Best Practices

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[5][9] Adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Fume Hood: The entire reaction should be conducted in a well-ventilated fume hood.[5][9]

-

Temperature Control: Careful and continuous monitoring of the reaction temperature is critical.[9]

-

Reagent Addition: The dropwise addition of glycerol is essential to manage the exothermic nature of the reaction.

-

Quenching and Neutralization: These steps should be performed slowly and with adequate cooling to prevent splashing and uncontrolled heat evolution.

Visualizing the Process

Skraup Synthesis Mechanism

Caption: Mechanism of the Skraup synthesis for 6-bromoquinoline.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 6-bromoquinoline.

Conclusion

The Skraup synthesis is a robust and historically significant method for the preparation of quinolines. This guide provides a detailed and practical framework for the successful synthesis of 6-bromoquinoline, a key building block for further chemical exploration. By understanding the underlying mechanism and adhering to the outlined protocols and safety precautions, researchers can confidently and efficiently produce this valuable compound.

References

-

Skraup reaction. Wikipedia. Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

-

Skraup reaction. Wikipedia. Available at: [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Skraup's Synthesis. Vive Chemistry. Available at: [Link]

-

Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. National Institutes of Health. Available at: [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses. Available at: [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

- Preparation method for 6-bromine quinoline. Google Patents.

-

Quinoline. Scanned document. Available at: [Link]

-

Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. Available at: [Link]

-

Preparation and Properties of Quinoline. Scanned document. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Aromaticity and reactivity of the 6-Bromoquinolin-8-ol ring

An In-Depth Technical Guide to the Aromaticity and Reactivity of the 6-Bromoquinolin-8-ol Ring

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, materials science, and coordination chemistry. Its unique electronic and structural features, governed by the interplay between the fused aromatic rings and the strategically placed bromo and hydroxyl substituents, dictate its reactivity and utility. This guide provides a comprehensive analysis of the molecule's aromaticity, explores its reactivity in key chemical transformations, and offers detailed experimental protocols for its functionalization. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource.

The Quinoline Core: A Tale of Two Rings

Quinoline is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.[1][2][3] This fusion creates a 10 π-electron aromatic system, which is the foundation of its chemical behavior.[3] However, the electronic landscape is not uniform across the bicyclic structure.

-

Pyridine Ring: The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene. This reduces its susceptibility to electrophilic attack and increases its reactivity towards nucleophiles.[4]

-

Benzene (Carbocyclic) Ring: This ring is more electron-rich than the pyridine portion and behaves more like a typical benzene derivative, albeit slightly deactivated relative to benzene itself due to the influence of the fused pyridine ring.[4]

The overall resonance energy of quinoline is approximately 222 kJ/mol, confirming its significant aromatic stability.[4] This stability is the driving force for substitution reactions that preserve the aromatic system.

Decoding the Reactivity of this compound

The reactivity of the quinoline core is profoundly influenced by its substituents. In this compound, the hydroxyl (-OH) and bromo (-Br) groups exert powerful, and often synergistic, directing effects.

-

The 8-Hydroxy Group (-OH): As a potent activating group, the hydroxyl substituent donates electron density to the aromatic system primarily through a strong positive resonance effect (+R). This effect significantly increases the nucleophilicity of the ring, particularly at the ortho (position 7) and para (position 5) positions.

-

The 6-Bromo Group (-Br): Halogens are classic examples of ortho-, para-directing deactivators. The bromine atom withdraws electron density through its inductive effect (-I), making the ring less reactive overall. However, its lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho (position 5) and para (position 7) positions.

The combined influence of these two groups makes the carbocyclic ring of this compound highly susceptible to electrophilic attack, specifically at the C5 and C7 positions.

Caption: Electronic influence of substituents on the this compound ring.

Key Reaction Classes

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution is the hallmark reaction for the carbocyclic ring of this compound. While the pyridine ring in unsubstituted quinoline is deactivated, the powerful activating effect of the 8-hydroxyl group makes the benzene half of the molecule highly reactive.[1]

The directing effects of the -OH and -Br groups converge, making positions C5 and C7 exceptionally prone to electrophilic attack. Common SEAr reactions include:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) readily introduces another halogen at the C5 or C7 position.[5][6]

-

Nitration: Treatment with nitrating agents introduces a nitro group, typically at C5 or C7.

-

Sulfonation: Reaction with sulfuric acid can install a sulfonic acid group.

Caption: General pathway for electrophilic aromatic substitution on the ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of quinoline is inherently electron-poor and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][4] However, for this compound, the bromine is located on the electron-rich carbocyclic ring, making it generally unreactive towards traditional SNAr. For SNAr to occur at C6, a strong electron-withdrawing group would typically be required at an ortho or para position (C5 or C7) to stabilize the negatively charged Meisenheimer complex intermediate.[7] While direct SNAr at C6 is uncommon, the bromine atom is an excellent leaving group in other reaction types.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C6 position is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of carbon- and nitrogen-based substituents, making it a critical tool in drug discovery and materials science.[8][9]

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

-

Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes.

These reactions dramatically expand the chemical space accessible from the this compound core.

Metal Chelation

A defining feature of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent.[10][11] The nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring with a wide range of metal ions.[12] This property is the basis for many of its biological activities, including antimicrobial, anticancer, and antineurodegenerative effects, which are often linked to the disruption of metal ion homeostasis.[5][10][11][12] The formation of neutral, lipophilic metal complexes facilitates their transport across biological membranes.[13]

Experimental Protocols: A Practical Guide

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 6-aryl-quinolin-8-ol derivatives. This method is adapted from established procedures for similar bromoquinoline scaffolds.[9]

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)

-

Triphenylphosphine (PPh₃) (0.06 equivalents) or a more specialized ligand like SPhos.

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(OAc)₂] (0.03 eq) and the phosphine ligand (e.g., PPh₃, 0.06 eq).

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution should be stirred to ensure all solids are suspended.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-aryl-quinolin-8-ol.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Summary: Reactivity Profile

The following table summarizes the key reactive properties of the this compound ring.

| Reaction Type | Reactive Positions | Directing Groups | Key Reagents | Typical Conditions | Utility |

| Electrophilic Substitution | C5, C7 | -OH (Activating), -Br (Directing) | NBS, HNO₃/H₂SO₄ | 0°C to RT | Introduction of halogens, nitro groups, etc. |

| Cross-Coupling (Suzuki) | C6 | -Br (Leaving Group) | Boronic Acids, Pd Catalyst, Base | 80-100°C, Inert Atm. | C-C bond formation, scaffold elaboration. |

| Cross-Coupling (Buchwald) | C6 | -Br (Leaving Group) | Amines, Pd Catalyst, Base | 80-120°C, Inert Atm. | C-N bond formation, introduction of amino groups. |

| Metal Chelation | N1, 8-O⁻ | -OH, Pyridine N | Various Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) | Physiological pH | Biological activity, sensing, catalysis. |

Conclusion

The this compound ring is a privileged scaffold whose reactivity is a finely tuned consequence of its inherent aromaticity and the electronic contributions of its hydroxyl and bromo substituents. It is highly activated towards electrophilic attack at the C5 and C7 positions, while the C6-bromo bond serves as a versatile handle for sophisticated cross-coupling reactions. Furthermore, its potent metal-chelating ability underpins a vast range of its applications. A thorough understanding of these principles is essential for leveraging this molecule to its full potential in the design and synthesis of novel functional molecules for medicine and materials science.

References

- Kubicki, M., & Codorniu-Hernández, E. (2020). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. RSC Advances, 10(42), 25043–25059.

- Joule, J. A., & Mills, K. (n.d.). Quinoline and Isoquinoline Overview. Scribd.

- Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. (n.d.). Slideshare.

- Quinolines and isoquinolines. (n.d.). Science Trove.

- 6-bromoquinolin-8-amine synthesis. (n.d.). ChemicalBook.

- Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives. (n.d.). Benchchem.

- Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolines via Friedländer Condensation. (n.d.). Benchchem.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- Clayden, J., & Warren, S. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.

- Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis. (n.d.). Benchchem.

- Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- 5-Bromoquinolin-8-ol | High-Purity Reagent. (n.d.). Benchchem.

- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. (n.d.). Benchchem.

- 16.6: Nucleophilic Aromatic Substitution. (2020, August 11). Chemistry LibreTexts.

- Geng, J., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 62(18), 8459-8483.

- Krishna, V. U., et al. (2017). Synthesis of a series of new 5-amino-7-bromoquinolin-8-yl sulfonates. Molecules, 22(10), 1645.

- Blower, P. J. (2007). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dalton Transactions, (36), 4277-4291.

- Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current Opinion in Chemical Biology, 17(2), 143-149.

Sources

- 1. scribd.com [scribd.com]

- 2. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF [slideshare.net]

- 3. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Bromoquinolin-8-ol

For Immediate Release: This in-depth technical guide provides a comprehensive analysis of the solubility of 6-bromoquinolin-8-ol, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for determining and understanding its solubility profile.

Introduction: The Significance of this compound and Its Solubility

This compound is a halogenated derivative of 8-hydroxyquinoline, a scaffold of significant interest in the development of therapeutic agents and functional materials. The strategic placement of a bromine atom at the 6-position modulates the electronic and lipophilic properties of the quinoline core, influencing its biological activity and material characteristics. Understanding the solubility of this compound is paramount for a multitude of applications, from designing synthetic routes and purification strategies to formulating drug delivery systems and enabling robust biological assays. This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the reader with the necessary protocols to quantitatively assess it.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the interplay of its aromatic system, heteroatoms, and the bromo substituent dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Reference(s) |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 138-139 °C | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 33.1 Ų | [1] |

The quinoline core, with its nitrogen atom, provides polarity and a hydrogen bond acceptor site. The hydroxyl group at the 8-position is a key feature, acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents. The bromine atom at the 6-position increases the molecular weight and lipophilicity of the molecule, which can enhance solubility in nonpolar organic solvents but may decrease aqueous solubility.

Qualitative Solubility Profile

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds.[4] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent. | |

| Tetrahydrofuran (THF) | Soluble | Moderate polarity and ether oxygen can act as a hydrogen bond acceptor.[2] | |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic compounds.[2] | |

| Polar Protic | Ethanol | Moderately Soluble | Can engage in hydrogen bonding with the hydroxyl and quinoline nitrogen. |

| Methanol | Moderately Soluble | Similar to ethanol, but its higher polarity may slightly alter solubility. | |

| Water | Sparingly Soluble | The lipophilic quinoline core and bromo substituent limit aqueous solubility.[1] | |

| Nonpolar | Chloroform | Soluble | The molecule's overall moderate polarity allows for solubility.[2] |

| Dichloromethane | Soluble | A common solvent for organic compounds of moderate polarity. | |

| Hexane | Insoluble | The high polarity of this compound prevents dissolution in nonpolar alkanes. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium and kinetic solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to permit the sedimentation of the excess solid. For more effective separation, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/100 mL, mg/mL, or mol/L.

Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution into an aqueous buffer. It is a critical parameter in early drug discovery for predicting potential precipitation issues in biological assays.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

A high-concentration stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or HPLC-UV system

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. Alternatively, centrifuge the plate, and measure the concentration of the compound in the supernatant by HPLC-UV.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 3: Template for Reporting Equilibrium Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Experimental Value | Calculated Value | Shake-Flask |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask |

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its physicochemical properties suggest solubility in polar aprotic and some polar protic solvents, with limited solubility in water and nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A thorough understanding and experimental determination of the solubility of this compound are essential for its successful application in scientific research and development.

References

-

Benchchem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.

-

Benchchem. Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives.

-

Benchchem. How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays.

-

Sigma-Aldrich. 6-Bromoquinoline 97.

-

ChemicalBook. 6-bromoquinolin-8-amine synthesis.

-

ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4.

-

PubChem. 4-Bromoquinolin-6-ol.

-

Benchchem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

ResearchGate. 7-Bromoquinolin-8-ol | Request PDF.

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.

-

ECHEMI. 6-Bromo-8-quinolinol | 139399-64-7.

-

Benchchem. Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.

-

PubChem. 6-Bromo-3-hydroxyisoquinoline.

-

ChemScene. 6-Bromo-3-methylquinolin-8-ol.

-

Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione.

-

Benchchem. 6-Bromoquinoline-8-carbonitrile chemical properties.

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

ResearchGate. Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.

-

PubChem. 6-Bromo-8-methylquinoline.

-

Santa Cruz Biotechnology. 6-bromoquinoline-8-carboxylic acid.

-

PubChem. 8-Quinolinol, 5-bromo-.

-

BLD Pharm. 6-Bromoquinoline-8-carboxylic acid.

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

-

Sigma-Aldrich. Solvent Miscibility Table.

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data.

-

PubChem. 6-Aminoquinoline.

-

USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

Crystalline structure of substituted quinoline compounds

An In-Depth Technical Guide to the Crystalline Structure of Substituted Quinoline Compounds

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The solid-state structure of these compounds is not merely a scientific curiosity; it is a critical determinant of their physicochemical properties, including solubility, stability, and bioavailability, which collectively dictate their efficacy and safety as pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystallographic analysis of substituted quinoline compounds. We will explore the causal relationships behind experimental choices, from crystal growth to advanced structural elucidation techniques. By integrating experimental protocols with computational modeling and real-world case studies, this document serves as a field-proven guide to navigating the complexities of the solid state and harnessing its potential for rational drug design.

The Critical Nexus: Why Crystal Structure Governs Drug Viability

In drug development, the transition from a promising molecule in solution to a viable solid-dosage form is fraught with challenges, many of which are rooted in the compound's crystalline structure. The specific arrangement of molecules in a crystal lattice, known as its crystal packing, and the potential for a compound to adopt multiple crystalline forms (polymorphism) have profound implications.[5][6]

-

Bioavailability and Solubility: The energy required to break the crystal lattice directly impacts how readily a drug dissolves. A more stable crystal form will typically exhibit lower solubility, potentially leading to poor absorption and insufficient therapeutic effect.

-

Stability and Shelf-Life: The crystalline form influences a drug's stability against heat, humidity, and light. An unstable polymorph can convert to a more stable but less soluble form over time, altering the drug's performance.

-

Manufacturing and Formulation: Properties like crystal shape (morphology), flowability, and compressibility are dictated by the crystal structure. These are critical for consistent and efficient tableting and manufacturing processes.

Understanding the three-dimensional structure provides an atomic-level blueprint that connects the substitution pattern of a quinoline derivative to its macroscopic properties. This knowledge is indispensable for designing molecules with optimized therapeutic profiles and for ensuring the consistency and reliability of the final drug product.[7][8]

Methodologies for Structural Elucidation: An Integrated Approach